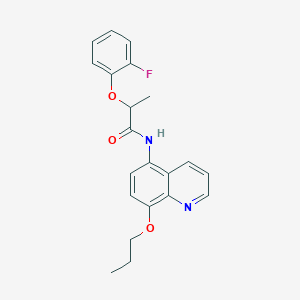![molecular formula C24H23N5O2 B11327717 2-(4-methoxybenzyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327717.png)
2-(4-methoxybenzyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-metoxibencil)-7-(3-metoxifenil)-8,9-dimetil-7H-pirrolo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina es un compuesto orgánico complejo que pertenece a la clase de las triazolopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye grupos metoxibencilo y metoxifenilo, lo que lo convierte en un objeto de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-metoxibencil)-7-(3-metoxifenil)-8,9-dimetil-7H-pirrolo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de dibenzoil acetileno con derivados de triazol en un procedimiento de un solo recipiente sin catalizador a temperatura ambiente . Este método es eficiente y directo, produciendo compuestos triazolopirimidínicos altamente funcionalizados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y química de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción. Los detalles específicos sobre los métodos de producción industrial no están disponibles fácilmente en la literatura.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-metoxibencil)-7-(3-metoxifenil)-8,9-dimetil-7H-pirrolo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos metoxilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o peróxido de hidrógeno.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos correspondientes, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
2-(4-metoxibencil)-7-(3-metoxifenil)-8,9-dimetil-7H-pirrolo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su estructura única y actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-metoxibencil)-7-(3-metoxifenil)-8,9-dimetil-7H-pirrolo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina implica su interacción con objetivos moleculares y vías específicas. Los grupos metoxilo y el núcleo de triazolopirimidina del compuesto le permiten unirse a varias enzimas y receptores, lo que podría inhibir o modular su actividad. Los estudios detallados sobre su mecanismo exacto aún están en curso.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(2-metoxifenil)-3-fenil-1,4-dihidro-1,2,4-benzotriazin-4-il
- 2-(4-etil-5-((3-metoxibencil)tio)-4H-1,2,4-triazol-3-il)pirazina
Singularidad
2-(4-metoxibencil)-7-(3-metoxifenil)-8,9-dimetil-7H-pirrolo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina destaca por su combinación única de grupos metoxibencilo y metoxifenilo, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C24H23N5O2 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
10-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5O2/c1-15-16(2)29(18-6-5-7-20(13-18)31-4)23-22(15)24-26-21(27-28(24)14-25-23)12-17-8-10-19(30-3)11-9-17/h5-11,13-14H,12H2,1-4H3 |
Clave InChI |
JALPMCVYGHQWEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11327639.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-nitrobenzamide](/img/structure/B11327646.png)

![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide](/img/structure/B11327660.png)
![N-(3,4-difluorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11327664.png)
![N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B11327678.png)
![1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-methylphenoxy)ethanone](/img/structure/B11327686.png)

![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methoxybenzamide](/img/structure/B11327697.png)
![3-methoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11327698.png)
![6-chloro-7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11327703.png)

![N-[4-(dimethylamino)benzyl]-2-fluoro-N-(pyridin-2-yl)benzamide](/img/structure/B11327721.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11327728.png)
